REACTION_CXSMILES
|
[N:1]([O-:3])=O.[Na+].[CH3:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13][CH2:14][C:15]([OH:17])=[O:16])=[CH:9][CH:8]=1.Cl>O>[CH3:5][O:6][C:7]1[CH:8]=[CH:9][C:10]([N:13]([N:1]=[O:3])[CH2:14][C:15]([OH:17])=[O:16])=[CH:11][CH:12]=1 |f:0.1|
|
Name
|
|
Quantity
|
3.97 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
9.92 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)NCC(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature until solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a precipitate formed
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed with 50 mL water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)N(CC(=O)O)N=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |